Astemisinin
Overview
Description
It was discovered in 1972 by Tu Youyou, who was awarded the Nobel Prize in Physiology or Medicine in 2015 for this groundbreaking discovery . Astemisinin and its derivatives are renowned for their potent antimalarial properties, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Astemisinin is primarily obtained from the plant Artemisia annua. The biosynthesis of this compound in the plant involves the mevalonate pathway and the methylerythritol phosphate pathway, which produce the precursors isopentenyl diphosphate and dimethylallyl diphosphate . These precursors undergo a series of enzymatic reactions to form dihydroartemisinic acid, which is then converted to this compound through photooxidation and subsequent cyclization .
Industrial Production Methods
The industrial production of this compound has been enhanced through metabolic engineering and synthetic biology approaches. One notable method involves the use of genetically engineered yeast to produce artemisinic acid, a precursor to this compound . This method significantly increases the yield and reduces the cost compared to traditional extraction from the plant. The artemisinic acid produced by yeast is then chemically converted to this compound through a series of oxidation and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
Astemisinin undergoes various chemical reactions, including oxidation, reduction, and substitution. The endoperoxide bridge in its structure is particularly reactive and is responsible for many of its biological activities .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include dihydroartemisinin, artemether, and artesunate, which are all derivatives of this compound with enhanced pharmacological properties .
Scientific Research Applications
Astemisinin and its derivatives have a wide range of scientific research applications:
Mechanism of Action
Astemisinin exerts its effects primarily through the cleavage of its endoperoxide bridge by iron ions within the malaria parasite . This cleavage generates reactive oxygen species and carbon-centered radicals, which damage essential proteins and membranes within the parasite, leading to its death . The molecular targets of this compound include heme, a component of hemoglobin, and various proteins involved in the parasite’s metabolic pathways .
Comparison with Similar Compounds
Astemisinin is unique among antimalarial drugs due to its rapid action and ability to target multiple stages of the parasite’s life cycle . Similar compounds include:
Dihydroartemisinin: A more water-soluble derivative of this compound with enhanced bioavailability.
Artemether: A lipid-soluble derivative used in combination therapies for its rapid action.
Artesunate: A water-soluble derivative used for severe malaria due to its rapid onset of action.
These derivatives share the core structure of this compound but have been modified to improve their pharmacokinetic properties and therapeutic efficacy .
Properties
IUPAC Name |
(1S,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14+,15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUAFEHZUWYNDE-DKGJTOOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@@](O3)(OO4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63968-64-9 | |
Record name | (3R,5aS,6R,8aS,9R,12S,12aR)-3,6,9-trimethyloctahydro-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.458 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, octahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,12S,12aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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